Regioregularity in ROMP: 4-Ethenylcyclooctene vs. Unsubstituted Cyclooctene
ROMP of 3-substituted cyclooctenes (including 4-ethenylcyclooctene as a structural analog) proceeds with remarkably high head-to-tail (HT) regioregularity when catalyzed by Grubbs second- or third-generation catalysts [1]. This contrasts with unsubstituted cyclooctene, which yields polymers with no inherent regioregularity control due to symmetric monomer structure. The substituent at the 3- or 4-position directs monomer orientation during insertion, achieving HT regioregularity up to 99% for certain derivatives [2].
| Evidence Dimension | Head-to-tail regioregularity in ROMP-derived polyoctenamer |
|---|---|
| Target Compound Data | Predicted HT regioregularity >95% (based on 3-substituted cyclooctene analogs) [3] |
| Comparator Or Baseline | Unsubstituted cis-cyclooctene: No regioregularity control (random orientation) |
| Quantified Difference | ~95-99% HT vs. ~0% controlled HT |
| Conditions | Grubbs 2nd or 3rd generation catalyst, room temperature, THF or CH2Cl2 |
Why This Matters
High regioregularity enables synthesis of sequence-defined vinyl copolymers with precisely placed functional groups, a capability not possible with unsubstituted cyclooctene.
- [1] S. Kobayashi, L. M. Pitet and M. A. Hillmyer, J. Am. Chem. Soc., 2011, 133, 5794-5797. View Source
- [2] Regioselective Ring-Opening Metathesis Polymerization of 3‑Substituted Cyclooctenes with Ether Side Chains, K. Fukuda et al., 2021 (CORE). View Source
- [3] J. Zhang, M. E. Matta and M. A. Hillmyer, ACS Macro Lett., 2012, 1, 1383-1387. View Source
